molecular formula C23H22N4O2S B7515557 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one

4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one

Cat. No. B7515557
M. Wt: 418.5 g/mol
InChI Key: UAUMRRRHWVFSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one, commonly known as BQ-123, is a peptide that belongs to the endothelin receptor antagonist family. It is a potent and selective antagonist of the endothelin A (ETA) receptor, which is involved in various physiological and pathological processes. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal diseases.

Mechanism of Action

BQ-123 acts as a competitive antagonist of the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor, which is a G protein-coupled receptor that binds to endothelin-1 (ET-1). ET-1 is a potent vasoconstrictor and is involved in various physiological and pathological processes, including cardiovascular, pulmonary, and renal diseases. By blocking the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor, BQ-123 inhibits the vasoconstrictive, proliferative, and inflammatory effects of ET-1, leading to vasodilation, reduced cell proliferation, and decreased inflammation.
Biochemical and Physiological Effects:
BQ-123 has been shown to have various biochemical and physiological effects, including vasodilation, reduced cell proliferation, and decreased inflammation. In vitro studies have shown that BQ-123 inhibits the proliferation of smooth muscle cells, endothelial cells, and fibroblasts, which are involved in the pathogenesis of various diseases. In vivo studies have shown that BQ-123 reduces blood pressure, improves cardiac function, and reduces inflammation in various animal models of disease.

Advantages and Limitations for Lab Experiments

BQ-123 has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized by SPPS and purified by HPLC to obtain a pure and homogeneous peptide. However, BQ-123 also has some limitations, including its high cost, limited solubility, and potential toxicity at high concentrations. Therefore, careful consideration should be given to the dose and duration of BQ-123 administration in lab experiments.

Future Directions

For BQ-123 research include investigating its efficacy and safety in clinical trials, optimizing its pharmacokinetic and pharmacodynamic properties, and developing novel derivatives with improved potency and selectivity. Additionally, BQ-123 can be used as a tool to investigate the role of the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor in various physiological and pathological processes, leading to a better understanding of the underlying mechanisms of disease.

Synthesis Methods

BQ-123 can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves coupling of the protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.

Scientific Research Applications

BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal diseases. It has been shown to have a potent and selective antagonistic effect on the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor, which is involved in vasoconstriction, cell proliferation, and inflammation. BQ-123 has been used in various in vitro and in vivo studies to investigate the role of the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor in different disease conditions.

properties

IUPAC Name

4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15(22-25-19-8-4-5-9-20(19)30-22)26-10-12-27(13-11-26)23(29)17-14-21(28)24-18-7-3-2-6-16(17)18/h2-9,14-15H,10-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUMRRRHWVFSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.